2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related conditions. This compound, in particular, is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that contribute to its pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride typically involves several steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.
Substitution Reactions: Introduction of the chloro, dimethylamino, and phenyl groups through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, such as chromatography and spectroscopy.
Biology
In biological research, it is used to study the effects of benzodiazepines on various biological systems, including their interaction with neurotransmitter receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry
In the pharmaceutical industry, it is used in the development and testing of new benzodiazepine derivatives with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(2-(dimethylamino)-1-methylethyl)-5-phenyl-, dihydrochloride apart is its unique combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, onset of action, and side effect profile.
Properties
CAS No. |
1242-71-3 |
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Molecular Formula |
C20H24Cl3N3O |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
7-chloro-1-[1-(dimethylamino)propan-2-yl]-5-phenyl-3H-1,4-benzodiazepin-2-one;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-14(13-23(2)3)24-18-10-9-16(21)11-17(18)20(22-12-19(24)25)15-7-5-4-6-8-15;;/h4-11,14H,12-13H2,1-3H3;2*1H |
InChI Key |
JULCZDGUUXWYAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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